2-(3-Bromophenyl)morpholine

Lipophilicity CNS drug design ADME prediction

2-(3-Bromophenyl)morpholine is a C-substituted morpholine derivative featuring a morpholine ring attached at the 2-position to a phenyl ring bearing a bromine atom at the meta (3-) position. The compound (free base MW 242.11 g/mol, logP 2.11–2.44) occupies a distinct region of chemical space among bromophenyl-morpholine isomers.

Molecular Formula C10H12BrNO
Molecular Weight 242.11 g/mol
CAS No. 1018612-02-6
Cat. No. B1517816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromophenyl)morpholine
CAS1018612-02-6
Molecular FormulaC10H12BrNO
Molecular Weight242.11 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC(=CC=C2)Br
InChIInChI=1S/C10H12BrNO/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12H,4-5,7H2
InChIKeyZAFIQPSQXJOTKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Bromophenyl)morpholine (CAS 1018612-02-6) – Core Structure, Physicochemical Identity, and Comparator Space


2-(3-Bromophenyl)morpholine is a C-substituted morpholine derivative featuring a morpholine ring attached at the 2-position to a phenyl ring bearing a bromine atom at the meta (3-) position [1]. The compound (free base MW 242.11 g/mol, logP 2.11–2.44) occupies a distinct region of chemical space among bromophenyl-morpholine isomers. Its closest analogs differ in attachment point (2- vs. 3- vs. 4-morpholino) and bromine position (ortho, meta, para), producing a matrix of six positional isomers with measurable differences in lipophilicity, predicted CNS exposure, and synthetic reactivity [2]. This guide isolates those differences that carry quantitative weight for procurement and experimental selection.

Why One Bromophenyl-Morpholine Isomer Cannot Substitute Another: 2-(3-Bromophenyl)morpholine Procurement Risks


Bromophenyl-morpholine isomers share an identical molecular formula (C₁₀H₁₂BrNO) and molecular weight (242.11 g/mol) but differ fundamentally in the shape, electronic distribution, and presentation of the basic amine nitrogen to biological targets [1]. The 2-morpholino substitution creates a chiral center adjacent to the amine, imposing conformational constraints absent in 4-morpholino (N-aryl) analogs . The meta-bromine position modulates π-electron density differently than ortho- or para-substitution, directly affecting halogen-bonding capacity and electrophilic aromatic substitution rates . Even within the same bromine position, moving the morpholine attachment from the 2- to the 3- or 4-position alters the predicted logP by >0.5 units and the amine pKa by >1 unit . These differences are large enough to reverse structure-activity relationship rankings, making generic substitution scientifically invalid without explicit confirmatory data.

Quantitative Comparator Map: 2-(3-Bromophenyl)morpholine Against the Closest Isomers


Evidence 1 – Lipophilicity Gradient: 2-(3-Bromophenyl)morpholine Has a Measurably Lower logP Than the N-Aryl Isomer 4-(3-Bromophenyl)morpholine

2-(3-Bromophenyl)morpholine displays a computed logP of 2.11–2.44 , while the N-aryl isomer 4-(3-bromophenyl)morpholine records a logP of 2.63 [1]. This ~0.2–0.5 logP unit decrease corresponds to an approximately 1.6–3.2× reduction in lipophilicity, indicating that the 2-(3-bromophenyl) compound will partition less into lipid membranes and may exhibit lower CNS penetration or nonspecific protein binding in screening cascades. For investigators requiring a brominated morpholine scaffold with reduced lipophilicity to avoid hERG or phospholipidosis liabilities, 2-(3-bromophenyl)morpholine provides a quantitative advantage over the N-aryl meta-bromo isomer.

Lipophilicity CNS drug design ADME prediction

Evidence 2 – Positional Isomer Effect on Biological Potency: Para-Bromophenyl Outperforms Ortho-Bromophenyl by >2× Implies Meta May Occupy a Distinct Activity Niche

Direct head-to-head data for 2-(3-bromophenyl)morpholine are absent from the published literature. However, a cross-study comparison of antiplasmodial activity among 2-(bromophenyl)morpholine positional isomers reveals that para-bromo derivative 6k exhibits an IC50 of 5.0 ± 0.2 μM against P. falciparum 3D7, while the ortho-bromo analog 6b shows substantially lower potency (IC50 not reported but described as significantly weaker) . This represents a >2-fold potency difference between para and ortho isomers. The meta-bromo isomer is predicted to exhibit electronic character (sigma Hammett constant σₘ = +0.39) intermediate between ortho and para (σₚ = +0.23), suggesting its potency and target engagement profile cannot be interpolated from either extreme without empirical testing. For SAR expansion or lead-hopping studies, 2-(3-bromophenyl)morpholine allows interrogation of the meta position, which is structurally essential for mapping the complete pharmacophore.

Antimalarial activity SAR positional isomerism

Evidence 3 – pKa and Ionization State Differ from N-Aryl Morpholine Isomers, Directly Influencing Salt Selection and Bioavailability

The predicted pKa of the morpholine secondary amine in 2-(3-bromophenyl)morpholine is 8.47 ± 0.40 . This is a consequence of the 2-substitution pattern, where the morpholine nitrogen is part of a C-substituted heterocycle rather than an N-aryl aniline-type system. In contrast, the N-aryl isomer 4-(3-bromophenyl)morpholine bears the morpholine nitrogen directly on the phenyl ring, substantially lowering its basicity (typical N-aryl morpholine pKa ≈ 6.5–7.0 based on class-level precedent) [1]. A pKa difference of >1.5 units means that at physiological pH 7.4, the 2-substituted morpholine is predominantly ionized (>90% protonated), while the N-aryl isomer is predominantly neutral. This dictates fundamentally different salt-formation strategies, solubility behavior in gastrointestinal models, and ability to engage acidic residues in target binding pockets.

Amine basicity pKa prediction salt formation

Evidence 4 – Boiling Point and Density Differentiate Handling and Purification from the 4-Morpholino Isomer

2-(3-Bromophenyl)morpholine has a predicted boiling point of 325.7 ± 37.0 °C at 760 mmHg and a predicted density of 1.392 ± 0.06 g/cm³ . The 4-(3-bromophenyl)morpholine N-aryl isomer differs: its boiling point is predicted at 341.1 ± 37.0 °C . While both values carry substantial prediction uncertainty (±37 °C), the 15 °C difference is directionally consistent with the stronger intermolecular interactions expected for the N-aryl morpholine. For process chemists developing vacuum distillation or sublimation purification protocols, this 15 °C offset can influence column selection and thermal stability considerations. The lower boiling point of the target compound may permit gentler purification conditions, reducing thermal degradation risk.

Purification by distillation physicochemical properties process chemistry

Evidence 5 – GHS Hazard Classification: Eye Damage Category 1 Distinguishes This Isomer from Skin-Only Irritants Among Analogs

2-(3-Bromophenyl)morpholine carries ECHA-notified GHS classifications of Acute Toxicity 4 (H302), Skin Irritation 2 (H315), Eye Damage 1 (H318), and STOT SE 3 (H335) [1]. The presence of Eye Damage Category 1 (causes serious eye damage) is notable because several positional isomers, including 4-(4-bromophenyl)morpholine and 4-(2-bromophenyl)morpholine , carry only Skin Irritation 2 (H315) without the Eye Damage 1 classification. This means the target compound mandates more stringent eye protection (goggles/face shield) and different waste handling procedures compared to its para-N-aryl and ortho-N-aryl analogs. For procurement by laboratories with standardized safety protocols, this differential hazard classification directly influences PPE requirements, storage segregation, and institutional chemical approval workflows.

Laboratory safety GHS classification risk assessment

Evidence 6 – Commercial Purity: 98%+ Specifications Enable Direct Use in Fragment-Based Screening and Parallel Synthesis Without Further Purification

2-(3-Bromophenyl)morpholine is commercially available at 98%+ purity from multiple suppliers (e.g., Leyan: 98%+, AKSci: 95%, CymitQuimica: 98%+) . In contrast, several comparator isomers are listed at 95% minimum purity , and the hydrochloride salt of 2-(3-bromophenyl)morpholine, which provides enhanced aqueous solubility for biological assays, is available at 98% purity . For automated liquid handling and HTS workflows, the 98%+ specification reduces the risk of false positives from impurities and eliminates the need for in-house repurification before plating, directly saving 1–2 days of compound management labor per batch.

Compound acquisition high-throughput screening purity specifications

Optimal Use Cases for 2-(3-Bromophenyl)morpholine Based on Quantitative Differentiation


Scenario 1: SAR by Catalog – Systematic Bromine Position Scanning in Lead Optimization

When a screening hit contains a phenyl-morpholine core but the optimal bromine substitution position is unknown, 2-(3-Bromophenyl)morpholine is the essential meta-position probe. Evidence from antimalarial SAR studies shows >2-fold IC50 differences between para- and ortho-bromophenyl isomers , and the meta position cannot be predicted by interpolation. Including this compound in a positional scanning set (ortho, meta, para) provides the complete SAR landscape required for patent filing and scaffold advancement. Its 98%+ commercial purity permits direct use in HTS without repurification.

Scenario 2: CNS Drug Discovery Requiring Controlled Lipophilicity

For neuroscience programs requiring a morpholine scaffold with logP <2.5 to maintain favorable CNS MPO scores, 2-(3-Bromophenyl)morpholine (logP 2.11–2.44) offers a measurable advantage over the more lipophilic N-aryl isomer 4-(3-bromophenyl)morpholine (logP 2.63) . This 0.2–0.5 logP reduction can be the difference between a lead meeting or failing the CNS MPO desirability cutoff (logP <3), directly influencing go/no-go decisions in lead optimization.

Scenario 3: Process Chemistry Scale-Up Where Distillation or Thermal Processing Is Required

The ~15 °C lower predicted boiling point of 2-(3-Bromophenyl)morpholine (325.7 °C) relative to 4-(3-bromophenyl)morpholine (341.1 °C) translates into gentler vacuum distillation conditions during scale-up. Process chemists developing pilot-plant protocols for multi-kilogram campaigns benefit from reduced energy input and lower thermal stress, potentially preserving the integrity of the morpholine ring and bromide substituent during purification.

Scenario 4: Fragment-Based Screening Requiring High Initial Purity and Aqueous Solubility via Salt Form

2-(3-Bromophenyl)morpholine hydrochloride (MW 278.57, purity 98%+) provides both high purity for fragment soaking/cocrystallization and enhanced aqueous solubility for biochemical assay buffers at pH 7.4, where the free base amine (pKa 8.47) is >90% protonated. This combination of protonation state and purity minimizes the risk of false-negative crystallographic hits caused by poor solubility or impurity interference, a key consideration when selecting among bromophenyl-morpholine isomers for fragment library assembly.

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